![molecular formula C14H25NO3SSi B14308836 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline CAS No. 111210-01-6](/img/structure/B14308836.png)
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline is an organosilicon compound with the molecular formula C14H25NO3SSi. This compound features a triethoxysilyl group attached to an ethyl chain, which is further connected to a sulfanyl group and an aniline moiety. The presence of both silicon and sulfur in its structure makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline typically involves the reaction of 2-chloroethyltriethoxysilane with aniline in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the aniline group. The reaction is usually carried out in an organic solvent like toluene or dichloromethane, under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as transition metal complexes, can further enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted silanes.
科学的研究の応用
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Industry: The compound is used in the production of silicone-based materials, adhesives, and coatings.
作用機序
The mechanism of action of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline largely depends on its functional groups. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which are crucial in the formation of silicone-based materials. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The aniline moiety can engage in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}aniline: Similar structure but with methoxy groups instead of ethoxy groups.
2-{[2-(Triethoxysilyl)ethyl]thio}aniline: Similar structure but with a thioether linkage instead of a sulfanyl group.
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}phenol: Similar structure but with a phenol group instead of an aniline group.
Uniqueness
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline is unique due to the combination of its triethoxysilyl, sulfanyl, and aniline groups. This combination imparts distinct chemical reactivity and versatility, making it suitable for a wide range of applications in different fields.
特性
CAS番号 |
111210-01-6 |
|---|---|
分子式 |
C14H25NO3SSi |
分子量 |
315.51 g/mol |
IUPAC名 |
2-(2-triethoxysilylethylsulfanyl)aniline |
InChI |
InChI=1S/C14H25NO3SSi/c1-4-16-20(17-5-2,18-6-3)12-11-19-14-10-8-7-9-13(14)15/h7-10H,4-6,11-12,15H2,1-3H3 |
InChIキー |
GXOUJCSQYLFVKK-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCSC1=CC=CC=C1N)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


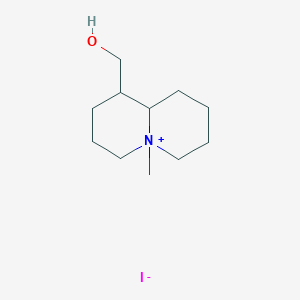

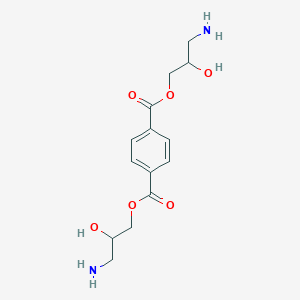
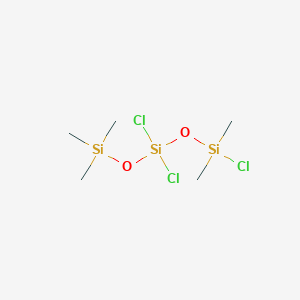
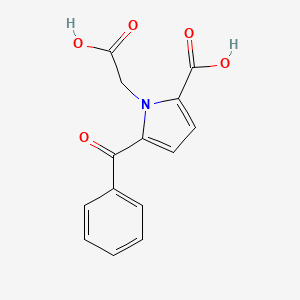


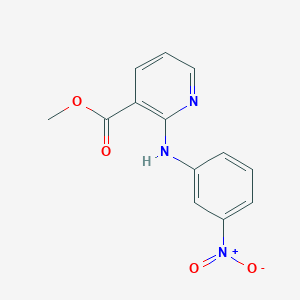
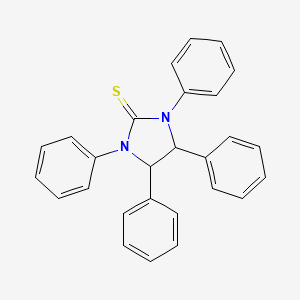
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)


silane](/img/structure/B14308830.png)
